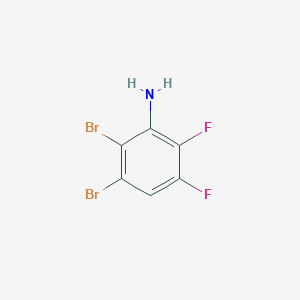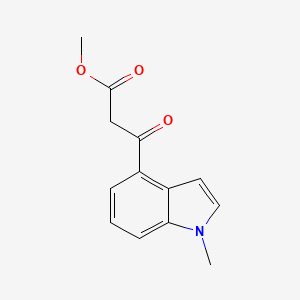
2,2-Difluoroethyl 3-fluoropropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroethyl 3-fluoropropyl carbonate: is an organic compound with the molecular formula C6H9F3O3 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of both difluoroethyl and fluoropropyl groups, making it a fluorinated carbonate ester. Fluorinated compounds are often of interest due to their unique chemical properties, such as increased stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 3-fluoropropyl carbonate typically involves the reaction of 2,2-difluoroethanol with 3-fluoropropyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2,2-Difluoroethyl 3-fluoropropyl carbonate can undergo nucleophilic substitution reactions where the carbonate group is replaced by nucleophiles such as amines , thiols , and alcohols .
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 2,2-difluoroethanol and 3-fluoropropanol .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Major Products:
- 2,2-Difluoroethanol
- 3-Fluoropropanol
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Difluoroethyl 3-fluoropropyl carbonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to enhance the metabolic stability and bioavailability of drugs. This compound can be used to introduce fluorinated groups into drug molecules, potentially improving their therapeutic properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the electronics and polymer industries .
Mecanismo De Acción
Molecular Targets and Pathways: The primary mechanism of action involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols. This reaction is facilitated by the formation of a hypervalent iodine intermediate, which enhances the electrophilicity of the difluoroethyl group .
Pathways Involved:
Comparación Con Compuestos Similares
- 2,2,2-Trifluoroethyl Carbonate
- 2,2-Difluoroethyl Methyl Carbonate
- 2,2-Difluoroethyl Ethyl Carbonate
Uniqueness: 2,2-Difluoroethyl 3-fluoropropyl carbonate is unique due to the presence of both difluoroethyl and fluoropropyl groups. This dual fluorination enhances its reactivity and stability compared to other similar compounds. Additionally, the specific arrangement of fluorine atoms can influence the compound’s physicochemical properties, making it particularly valuable in specialized applications .
Propiedades
Fórmula molecular |
C6H9F3O3 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
2,2-difluoroethyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c7-2-1-3-11-6(10)12-4-5(8)9/h5H,1-4H2 |
Clave InChI |
VWYKISPBGUVOSS-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)OCC(F)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


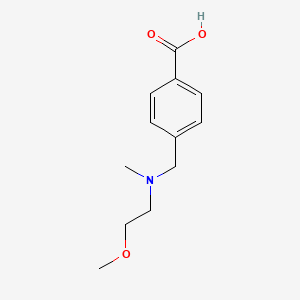

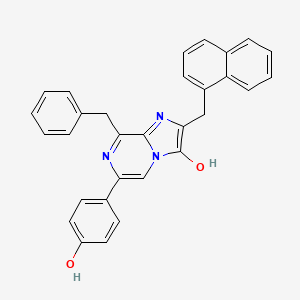
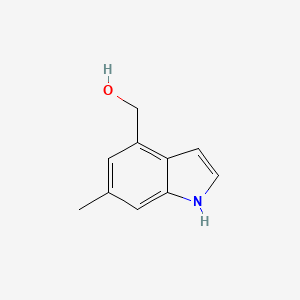

![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
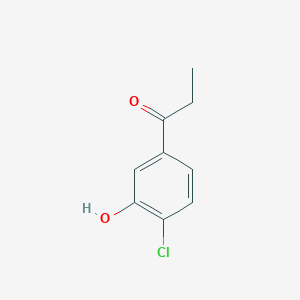
![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)



